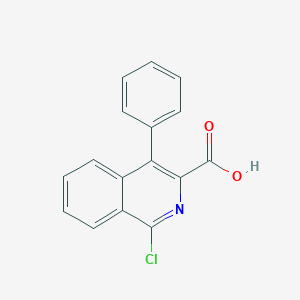

1-Chloro-4-phenylisoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-4-phenylisoquinoline-3-carboxylic acid is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-phenylisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and an amine, followed by cyclization and chlorination steps, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as flow chemistry and continuous processing can be employed to produce large quantities of the compound with consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-phenylisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-4-phenylisoquinoline-3-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Material Science: It is explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-chloro-4-phenylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

- 1-Chloroisoquinoline-3-carboxylic acid

- 4-Phenylisoquinoline-3-carboxylic acid

- 1-Chloro-4-methylisoquinoline-3-carboxylic acid

Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial applications .

Biological Activity

1-Chloro-4-phenylisoquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a chloro substituent at the 1-position, a phenyl group at the 4-position, and a carboxylic acid functional group at the 3-position of the isoquinoline ring. This unique structure allows for various interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with nucleophilic sites on proteins, while the chloro and phenyl groups may facilitate π-π interactions with aromatic residues in target proteins. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Properties : Evidence indicates that it may exhibit antiproliferative effects on cancer cell lines.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. In vitro studies have shown varying degrees of activity against bacteria and fungi, suggesting potential applications in treating infections.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition (MIC = 32 µg/mL) | |

| Escherichia coli | Weak inhibition (MIC = 128 µg/mL) | |

| Candida albicans | Strong inhibition (MIC = 16 µg/mL) |

Anticancer Activity

Case studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, in a study involving neuroendocrine prostate cancer (NEPC), the compound showed an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent activity.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| LASCPC-01 | 0.47 | >190 |

| PC-3 | >90 | - |

This selectivity suggests that the compound could be developed as a targeted therapy for NEPC, which is often resistant to conventional treatments.

Case Studies

- Neuroendocrine Prostate Cancer : A study focused on structural optimization of isoquinoline derivatives revealed that this compound could induce G1 cell cycle arrest and apoptosis in NEPC cells. This was attributed to its ability to inhibit key signaling pathways involved in cell proliferation.

- Plasmodium falciparum Inhibition : Although primarily focused on related quinoline derivatives, research has indicated that compounds with similar structures can inhibit translation elongation factors in malaria parasites, suggesting that this compound might also exhibit antimalarial properties through analogous mechanisms .

Properties

CAS No. |

89929-13-5 |

|---|---|

Molecular Formula |

C16H10ClNO2 |

Molecular Weight |

283.71 g/mol |

IUPAC Name |

1-chloro-4-phenylisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H10ClNO2/c17-15-12-9-5-4-8-11(12)13(14(18-15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,19,20) |

InChI Key |

HPDREXPVNPKCSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.